molecular formula C19H14O B14006549 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one

1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one

Cat. No.: B14006549
M. Wt: 258.3 g/mol
InChI Key: AZCUEBLROQQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound with the molecular formula C19H14O and a molecular weight of 258.31 g/mol . This compound is characterized by its unique structure, which includes a butadienone core substituted with a 3-methylphenyl ethynyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C19H14O/c1-3-7-19(20)18-11-5-4-10-17(18)13-12-16-9-6-8-15(2)14-16/h4-11,14H,1H2,2H3

InChI Key

AZCUEBLROQQUKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CC=CC=C2C(=O)C=C=C

Origin of Product

United States

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